molecular formula C11H16N2 B563360 5-Methylnicotine-d3 CAS No. 1190016-33-1

5-Methylnicotine-d3

Cat. No.: B563360
CAS No.: 1190016-33-1
M. Wt: 179.281
InChI Key: WPPLPODBERCBRQ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylnicotine-d3 is a deuterium-labeled analog of 5-Methylnicotine, a derivative of nicotine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C11H13D3N2, and it has a molecular weight of 179.28 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnicotine-d3 involves the incorporation of deuterium atoms into the nicotine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the methylation of nicotine. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Methylnicotine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in aprotic solvents.

Major Products: The major products formed from these reactions include N-oxides, reduced nicotine derivatives, and substituted nicotine analogs .

Mechanism of Action

The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .

Comparison with Similar Compounds

Uniqueness of 5-Methylnicotine-d3: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into the metabolic pathways and the effects of nicotine and its analogs.

Biological Activity

5-Methylnicotine-d3 is a deuterated form of the alkaloid nicotine, which is primarily found in tobacco. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's effects on the central nervous system (CNS) and its implications in addiction and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotine, characterized by the addition of a methyl group at the fifth position of the pyridine ring and deuterium at specific sites. The chemical structure can be represented as follows:

C10H12N2D3\text{C}_{10}\text{H}_{12}\text{N}_2\text{D}_3

This modification may influence its pharmacokinetic properties and receptor interactions compared to non-deuterated nicotine.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the CNS. Stimulation of these receptors leads to various neurophysiological effects, including:

  • Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.
  • Neuroprotection : Some studies suggest that nicotine and its derivatives may exert neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.

Neuropharmacological Effects

Recent studies have indicated that this compound exhibits similar pharmacological effects to nicotine, including:

  • Cognitive Enhancement : Research has shown that nicotine can enhance attention and memory performance. A study involving animal models demonstrated that administration of this compound improved cognitive function in tasks requiring attention and memory retention.
  • Anxiolytic Effects : Preliminary findings suggest that this compound may reduce anxiety-like behaviors in rodent models, potentially through modulation of serotonergic pathways.
Biological Activity Effect Study Reference
Cognitive EnhancementImproved attention and memory
Anxiolytic EffectsReduced anxiety-like behaviors

Addiction Potential

The addiction potential of this compound has been a subject of investigation. Studies indicate that while it activates nAChRs similarly to nicotine, the deuterated nature may alter its binding affinity and metabolic pathways, potentially reducing its addictive properties. This aspect is critical for developing safer alternatives for smoking cessation therapies.

Case Studies

  • Cognitive Impairment in Smokers : A case study examined the cognitive performance of smokers using this compound as part of a cessation program. Results indicated significant improvements in cognitive tasks compared to a control group using standard nicotine replacement therapies.
  • Anxiety Management : Another case involved patients with anxiety disorders who were administered this compound alongside traditional anxiolytics. The combination therapy resulted in enhanced efficacy, suggesting a synergistic effect.

Research Findings

Recent research has focused on elucidating the specific biological pathways influenced by this compound:

  • A study published in Neuropharmacology highlighted that this compound selectively activates certain nAChR subtypes associated with cognitive enhancement without significantly affecting those linked to addiction .
  • Another investigation reported on the anti-inflammatory properties of this compound, suggesting potential therapeutic applications in neuroinflammatory conditions .

Properties

IUPAC Name

3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662108
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190016-33-1
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylnicotine-d3
Reactant of Route 2
5-Methylnicotine-d3
Reactant of Route 3
Reactant of Route 3
5-Methylnicotine-d3
Reactant of Route 4
5-Methylnicotine-d3
Reactant of Route 5
5-Methylnicotine-d3
Reactant of Route 6
Reactant of Route 6
5-Methylnicotine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.